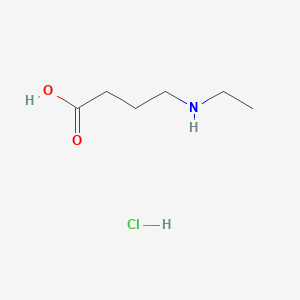

4-(Ethylamino)butanoic acid hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-(ethylamino)butanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2.ClH/c1-2-7-5-3-4-6(8)9;/h7H,2-5H2,1H3,(H,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUHFUQTUPPZXBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCCCC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90781275 | |

| Record name | 4-(Ethylamino)butanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90781275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

208402-95-3 | |

| Record name | 4-(Ethylamino)butanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90781275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(ethylamino)butanoic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Ethylamino Butanoic Acid Hydrochloride

Precursor Synthesis Routes to the Butanoic Acid Core

The initial stage in the synthesis of 4-(ethylamino)butanoic acid hydrochloride involves the formation of a suitable 4-substituted butanoic acid derivative, which serves as the foundational core of the molecule. Common starting materials for this purpose include γ-butyrolactone and succinic anhydride (B1165640), which are readily available and can be chemically modified to introduce the necessary functional groups for subsequent reactions.

One prevalent method involves the ring-opening of γ-butyrolactone to generate 4-halobutanoic acid derivatives. For instance, treatment of γ-butyrolactone with dry hydrogen bromide gas in absolute ethanol (B145695) can yield ethyl 4-bromobutanoate. This reaction proceeds by the protonation of the lactone carbonyl, followed by nucleophilic attack of the bromide ion and subsequent esterification. Similarly, 4-chlorobutanoic acid can be synthesized from γ-butyrolactone using hydrochloric acid, often with a catalyst such as silicotungstic acid to facilitate the transformation. These halogenated butanoates are key intermediates, as the halide serves as a good leaving group for the subsequent introduction of the ethylamino group via nucleophilic substitution.

Another synthetic avenue commences with succinic anhydride. This approach involves the reaction of succinic anhydride with an amine, such as benzylamine, to form a carbamoyl (B1232498) butanoic acid intermediate. While this method introduces a nitrogen atom early in the synthesis, it requires subsequent steps to achieve the specific ethylamino functionality.

Amine Alkylation Strategies

Once a suitable butanoic acid precursor is obtained, the next crucial step is the introduction of the ethylamino group. This is typically achieved through the alkylation of ethylamine (B1201723) or a related nitrogen-containing nucleophile. The primary strategies employed are direct alkylation with a reactive precursor or a more controlled reductive amination process.

Stepwise Alkylation Approaches

Stepwise alkylation involves the direct reaction of a nucleophilic amine with an electrophilic carbon atom. In the context of synthesizing 4-(ethylamino)butanoic acid, this typically involves the reaction of ethylamine with a 4-halobutanoic acid derivative, such as ethyl 4-bromobutanoate. This reaction is a classic example of a nucleophilic aliphatic substitution, where the lone pair of electrons on the nitrogen atom of ethylamine attacks the carbon atom bearing the halogen, displacing the halide ion and forming a new carbon-nitrogen bond.

However, a significant challenge in the direct alkylation of primary amines like ethylamine is the potential for overalkylation. The product of the initial alkylation, in this case, ethyl 4-(ethylamino)butanoate, is a secondary amine and is often more nucleophilic than the starting primary amine. Consequently, it can compete with the remaining ethylamine for the alkylating agent, leading to the formation of a tertiary amine as a byproduct. To mitigate this, reaction conditions must be carefully controlled, often by using a large excess of the primary amine to favor the desired mono-alkylation product.

Alkylation with Ethyl Halides

An alternative, though less common, approach is the alkylation of a 4-aminobutanoic acid derivative with an ethyl halide, such as ethyl bromide or ethyl iodide. This strategy would first require the synthesis of 4-aminobutanoic acid or its ester, which can then be reacted with the ethyl halide. Similar to the alkylation of ethylamine, this method is also susceptible to overalkylation, potentially yielding a quaternary ammonium (B1175870) salt. Therefore, careful control of stoichiometry and reaction conditions is paramount to achieve the desired secondary amine.

A more controlled method for introducing the ethyl group is through reductive amination. This two-step process involves the reaction of a 4-oxobutanoic acid derivative (an aldehyde or ketone) with ethylamine to form an intermediate imine or enamine, which is then reduced in situ to the desired secondary amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). Reductive amination offers a significant advantage over direct alkylation as it is not prone to overalkylation, thus providing a more direct and higher-yielding route to the desired N-ethylated product.

Protection-Deprotection Strategies for Amine Functionality

In multi-step organic syntheses, it is often necessary to temporarily block or "protect" reactive functional groups to prevent them from undergoing unwanted side reactions. For the synthesis of 4-(ethylamino)butanoic acid, protection of the amine functionality is a common strategy, particularly when other parts of the molecule need to be modified under conditions that would otherwise affect the amino group. The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its stability under a variety of reaction conditions and its ease of removal under mild acidic conditions.

N-Boc Protection and Deprotection Regimes

The introduction of the Boc group, or N-Boc protection, is typically achieved by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. achemblock.comorganic-chemistry.orgjk-sci.com The base, often triethylamine (B128534) or sodium hydroxide, facilitates the reaction by deprotonating the amine, thereby increasing its nucleophilicity. jk-sci.com The reaction is generally carried out in a suitable organic solvent such as tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM). jk-sci.com The resulting N-Boc protected amine is a carbamate (B1207046), which is significantly less nucleophilic and basic than the free amine, thus rendering it inert to many subsequent chemical transformations.

The removal of the Boc group, or deprotection, is most commonly accomplished under acidic conditions. achemblock.commdpi.com Strong acids such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid (HCl) in an organic solvent like dioxane or methanol (B129727) are frequently employed. commonorganicchemistry.comresearchgate.net The mechanism of deprotection involves the protonation of the carbonyl oxygen of the Boc group, which leads to the fragmentation of the carbamate into the free amine, carbon dioxide, and isobutylene. commonorganicchemistry.com The choice of acid and solvent can be tailored to the specific substrate and the presence of other acid-sensitive functional groups. mdpi.comreddit.com For the synthesis of this compound, using HCl for deprotection is particularly convenient as it can simultaneously deprotect the amine and form the desired hydrochloride salt in a single step. commonorganicchemistry.comcommonorganicchemistry.com

| Step | Reagent(s) | Solvent(s) | Key Considerations |

| N-Boc Protection | Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., Triethylamine) | Tetrahydrofuran (THF), Dichloromethane (DCM) | The base increases the nucleophilicity of the amine. |

| N-Boc Deprotection | Hydrochloric acid (HCl), Trifluoroacetic acid (TFA) | Dioxane, Methanol, Dichloromethane (DCM) | Acidic conditions cleave the Boc group to yield the free amine. |

Formation of Hydrochloride Salt

The final step in the synthesis is the formation of the hydrochloride salt of 4-(ethylamino)butanoic acid. Amine salts are often preferred in pharmaceutical applications due to their increased stability and water solubility compared to the free base form. The formation of the hydrochloride salt is a straightforward acid-base reaction.

The free amine, 4-(ethylamino)butanoic acid, is treated with hydrochloric acid. The lone pair of electrons on the nitrogen atom of the ethylamino group acts as a base and accepts a proton from the hydrochloric acid. This results in the formation of an ammonium cation and a chloride anion, which associate to form the ionic salt, this compound.

This reaction is typically carried out by dissolving the free amine in a suitable organic solvent, such as diethyl ether, methanol, or isopropanol, and then adding a solution of hydrochloric acid (either aqueous or as a solution in an organic solvent like dioxane). The resulting salt often precipitates from the solution and can be isolated by filtration, washed with a cold solvent to remove any impurities, and then dried. The formation of the salt can be confirmed by various analytical techniques, including melting point determination and spectroscopic methods.

Acidification and Salt Precipitation

A crucial step in the synthesis and purification of many amino acid derivatives, including 4-(ethylamino)butanoic acid, is the conversion of the final compound into a stable, crystalline salt. This is commonly achieved through acidification, which protonates the basic amino group, followed by precipitation. Hydrochloric acid is frequently the acid of choice for this purpose, yielding the corresponding hydrochloride salt.

The general procedure involves dissolving the crude 4-(ethylamino)butanoic acid in a suitable solvent. An aqueous solution of hydrochloric acid is then added to acidify the mixture. google.com The pH of the solution is a critical parameter and is carefully adjusted to ensure complete protonation of the amino group, typically to a highly acidic range of pH 2 to 3. google.com This process increases the polarity of the molecule and facilitates its precipitation from the reaction medium, often as a crystalline solid.

The choice of solvent, temperature control, and the rate of acid addition are important factors that influence the crystal size and purity of the precipitated hydrochloride salt. Following acidification, the mixture is often cooled to decrease the solubility of the salt and maximize the yield of the precipitate. The solid this compound is then isolated from the solution by filtration, washed with a cold solvent to remove residual impurities, and dried. This method is effective for producing the acid salt in a stable and easily handleable form. google.com

Optimization of Reaction Conditions for Yield and Selectivity

Achieving a high yield and selectivity is paramount in chemical synthesis for both economic and environmental reasons. The optimization of reaction conditions for the synthesis of this compound involves a systematic study of various parameters such as temperature, reactant ratios, and reaction time.

In related syntheses of similar compounds, such as 4-(methylamino)butanoic acid salts from N-methyl-pyrrolidone, specific conditions have been optimized to maximize product output. researchgate.net For instance, a study identified the optimal conditions as a weight ratio of N-methyl-pyrrolidone to hydrochloric acid of 1:2, a reaction temperature of 135°C, and a reaction time of 5 hours, which resulted in a yield of 72.89%. researchgate.net

Below is a table summarizing optimized conditions from related syntheses, illustrating the impact of various parameters on product yield.

| Parameter | Optimized Value | Resulting Yield | Reference Compound |

| Reactant Ratio (w/w) | 1:2 (N-methyl pyrrolidone:HCl) | 72.89% | 4-(methylamino)butanoic acid salt |

| Temperature | 135 °C | 72.89% | 4-(methylamino)butanoic acid salt |

| Reaction Time | 5 hours | 72.89% | 4-(methylamino)butanoic acid salt |

| Additive | Glacial Acetic Acid | 86% | (E)-4-((2-hydroxy-3-methoxybenzylidene)amino)butanoic acid |

Green Chemistry Approaches in Synthesis

Modern synthetic chemistry places increasing emphasis on "green" or sustainable practices that minimize environmental impact. These principles are being applied to the synthesis of amino acids and their derivatives, aiming to reduce hazardous waste, improve atom economy, and utilize renewable resources.

One prominent green chemistry approach is the use of biocatalysis, which employs enzymes to carry out chemical transformations with high specificity and under mild conditions. For example, a sustainable method has been developed for synthesizing (R)-4-aminopentanoic acid, a compound structurally similar to 4-(ethylamino)butanoic acid, from levulinic acid. nih.gov This process utilizes an engineered glutamate (B1630785) dehydrogenase enzyme for the reductive amination of the starting material. nih.gov

This enzymatic method offers several environmental advantages:

High Atom Utilization: It uses inexpensive ammonia (B1221849) as the nitrogen source, incorporating most of the atoms from the reactants into the final product. nih.gov

Benign Byproducts: The only significant byproduct of the reaction is an inorganic carbonate, which is environmentally benign. nih.gov

High Efficiency: The dual-enzyme system achieves a high conversion rate of over 97% and produces the desired product with excellent stereoselectivity (>99% enantiomeric excess). nih.gov

Such biocatalytic routes represent a significant advancement over traditional chemical methods, which may require harsh reaction conditions or produce more hazardous waste. nih.gov The development and application of these green methodologies are crucial for the sustainable production of fine chemicals like this compound.

Chemical Reactivity and Transformation Studies of 4 Ethylamino Butanoic Acid Hydrochloride

Hydrolytic Stability and Degradation Pathways

Forced degradation studies, often conducted under more severe conditions than standard stability testing, are crucial for understanding the intrinsic stability of a molecule by identifying potential degradation pathways and products. nih.govijrpp.com Such studies for 4-(Ethylamino)butanoic acid hydrochloride would involve subjecting it to acidic, alkaline, and neutral hydrolysis to assess its stability.

While specific hydrolytic degradation data for this compound is not extensively documented in publicly available literature, its stability can be inferred from the known chemistry of amino acids. Generally, the first step in the breakdown of amino acids involves the separation of the amino group from the carbon skeleton. libretexts.org

In the context of a simple amino acid like 4-(Ethylamino)butanoic acid, "acid-catalyzed hydrolysis" refers to degradation under acidic conditions rather than the cleavage of a peptide or ester bond. Amino acids are generally stable in acidic solutions. However, under harsh conditions such as elevated temperatures and high acid concentrations, degradation can occur. nih.gov The protonated secondary amine is stable, and the carboxylic acid group is also resistant to cleavage. Degradation, if it occurs, would likely involve complex reactions such as decarboxylation or deamination, though these typically require severe conditions. libretexts.org

Alkaline conditions can be more detrimental to some amino acids. While tryptophan is notably stable under basic conditions, amino acids such as serine, threonine, arginine, and cysteine are known to degrade. researchgate.netwaters.com For 4-(Ethylamino)butanoic acid, strong alkaline conditions could potentially lead to degradation pathways. The primary mechanism of concern for amino acids under alkaline treatment is the potential for racemization at the alpha-carbon, although this is not applicable to this molecule which is achiral. Degradation under harsh alkaline conditions might proceed via deamination or other rearrangements of the carbon skeleton. nyu.edunih.gov

Forced degradation studies are designed to generate potential impurities by exposing the drug substance to stress factors like heat, light, oxidation, and a range of pH values. medcraveonline.comasianjpr.com The impurities formed from this compound would depend on the specific stressor.

Thermal Stress: Heating could induce decarboxylation, removing CO2 from the carboxylic acid moiety, or lead to other decomposition reactions.

Oxidative Stress: The secondary amine is a likely site for oxidation, potentially forming N-oxides or other degradation products.

Photolytic Stress: Exposure to light, particularly UV radiation, can provide the energy to break C-N or C-C bonds, leading to a complex mixture of impurities.

The general process of amino acid catabolism involves transamination and oxidative deamination to form α-keto acids, which are then further metabolized. libretexts.orgslideshare.net While this is a biological process, similar chemical transformations could occur under chemical stress, leading to impurities.

| Stress Condition | Potential Reaction Pathway | Likely Impurities/Degradation Products |

|---|---|---|

| Acid Hydrolysis (Harsh) | Decarboxylation, Deamination | 1-Ethylpropylamine, Butanoic acid derivatives |

| Alkaline Hydrolysis (Harsh) | Deamination, Rearrangement | Unsaturated carboxylic acids, Keto acids |

| Oxidation (e.g., H₂O₂) | N-Oxidation, Dealkylation | 4-(Ethylamino)butanoic acid N-oxide, 4-Aminobutanoic acid |

| Thermal Stress | Decarboxylation | 1-Ethylpropylamine |

Oxidation Reactions

The primary site for oxidation in 4-(Ethylamino)butanoic acid is the secondary amine. The carboxylic acid group is already in a high oxidation state and is generally resistant to further oxidation, though oxidative decarboxylation can occur under specific conditions. libretexts.org

Secondary amines can be oxidized by various reagents to yield several products. Common oxidizing agents include hydrogen peroxide, peroxy acids, and potassium permanganate. For example, oxidation with hydrogen peroxide in the presence of a sodium tungstate (B81510) catalyst is a known method for converting secondary amines to stable nitroxyl (B88944) radicals, although this is more common with sterically hindered amines. tandfonline.com More generally, flavoproteins in biological systems catalyze the oxidation of secondary amines via hydride transfer, leading to the formation of an imine, which can then be hydrolyzed. nih.gov In a chemical setting, strong oxidants could lead to the cleavage of the C-N bond.

| Oxidizing Agent | Potential Product(s) | Reaction Description |

|---|---|---|

| Hydrogen Peroxide (H₂O₂) | 4-(Ethyl(hydroxy)amino)butanoic acid (Hydroxylamine) or N-oxide | Oxidation of the nitrogen atom. |

| Potassium Permanganate (KMnO₄) | Cleavage products (e.g., Acetic acid, 4-Aminobutanoic acid) | Strong oxidation can lead to C-N and C-C bond cleavage. |

| Peroxy acids (e.g., m-CPBA) | 4-(Ethylamino)butanoic acid N-oxide | Specific for N-oxidation. |

Reduction Reactions

The carboxylic acid functional group of 4-(Ethylamino)butanoic acid can be readily reduced. Strong reducing agents are required for this transformation, with lithium aluminum hydride (LiAlH₄) being the most common and effective reagent. libretexts.orgbyjus.com Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce carboxylic acids. masterorganicchemistry.com

Reaction Scheme: HOOC-(CH₂)₃-NH-CH₂CH₃ + LiAlH₄ → HOCH₂-(CH₂)₃-NH-CH₂CH₃

The mechanism proceeds via nucleophilic addition of a hydride ion to the carbonyl carbon. The intermediate aldehyde formed is more reactive than the starting carboxylic acid and is immediately reduced further to the alcohol. libretexts.org

Nucleophilic Substitution Reactions

This compound possesses both a nucleophilic center (the secondary amine) and a functional group that can undergo nucleophilic acyl substitution (the carboxylic acid).

The lone pair of electrons on the nitrogen of the secondary amine makes it a potent nucleophile. fiveable.me However, in the hydrochloride salt form, this lone pair is protonated, rendering it non-nucleophilic. To participate in nucleophilic reactions, the amine must be deprotonated by a base. Once in its free base form, the secondary amine can react with various electrophiles. For instance, it can be acylated by acid chlorides or anhydrides to form a tertiary amide, or alkylated by alkyl halides to form a tertiary amine. libretexts.orgncert.nic.in Secondary amines are generally considered strong nucleophiles, sometimes more so than primary amines due to the electron-donating effect of the second alkyl group. masterorganicchemistry.comacs.org

The carboxylic acid group can undergo nucleophilic acyl substitution. masterorganicchemistry.comkhanacademy.org In this reaction, a nucleophile replaces the hydroxyl (-OH) group. However, the hydroxyl group is a poor leaving group. Therefore, the carboxylic acid must first be "activated" by converting the -OH into a better leaving group. libretexts.org A common method is to treat the carboxylic acid with thionyl chloride (SOCl₂) to form an acyl chloride. This highly reactive acyl chloride can then readily react with a wide range of nucleophiles (e.g., alcohols to form esters, amines to form amides). libretexts.org

| Functional Group | Reaction Type | Reagent/Condition | Product Type |

|---|---|---|---|

| Secondary Amine (as free base) | Nucleophilic Attack (Acylation) | Acetyl Chloride (CH₃COCl) | N-acetyl-4-(ethylamino)butanoic acid (a tertiary amide) |

| Secondary Amine (as free base) | Nucleophilic Attack (Alkylation) | Methyl Iodide (CH₃I) | 4-(Ethyl(methyl)amino)butanoic acid (a tertiary amine) |

| Carboxylic Acid | Nucleophilic Acyl Substitution (Esterification) | 1. SOCl₂ (activation) 2. Ethanol (B145695) (CH₃CH₂OH) | Ethyl 4-(ethylamino)butanoate (an ester) |

| Carboxylic Acid | Nucleophilic Acyl Substitution (Amide formation) | 1. SOCl₂ (activation) 2. Ammonia (B1221849) (NH₃) | 4-(Ethylamino)butanamide (a primary amide) |

Acid-Base Equilibria and Protonation States

4-(Ethylamino)butanoic acid is an N-substituted derivative of γ-aminobutyric acid (GABA), a well-characterized neurotransmitter. wikipedia.orgscholarpedia.org Like GABA, it exists as a zwitterion at physiological pH, with a protonated amino group and a deprotonated carboxyl group. foodb.camdpi.com The hydrochloride salt form indicates that the compound is supplied with the amino group already protonated.

In solution, the compound can exist in three principal protonation states:

Cationic Form: At a very low pH, both the carboxylic acid and the amino group will be fully protonated. The carboxylic acid will be in its neutral -COOH form, and the secondary amine will be in its protonated -NH2+- form, resulting in a net positive charge on the molecule.

Anionic Form: At a high pH, above the pKa of the secondary ammonium (B1175870) group, the amino group will deprotonate to its neutral -NH- form. The carboxyl group will remain deprotonated, resulting in a net negative charge on the molecule.

The acid dissociation constants (pKa) quantify the tendency of each acidic group to donate a proton. The pKa of the carboxylic acid group (pKa1) is expected to be in the lower range, typical for carboxylic acids, while the pKa of the ethylammonium (B1618946) group (pKa2) will be higher, characteristic of secondary amines. researchgate.net

To estimate the pKa values for 4-(ethylamino)butanoic acid, it is useful to consider the pKa values of related compounds.

| Compound Name | Functional Group | pKa Value |

| Butanoic acid | Carboxylic Acid | ~4.82 wikipedia.org |

| γ-Aminobutyric acid (GABA) | Carboxylic Acid | ~4.03 wikipedia.org |

| Amino Group | ~10.56 wikipedia.org | |

| 4-(Methylamino)butanoic acid | Carboxylic Acid | ~4.42 (Predicted) researchoutreach.org |

| Ethylammonium ion | Ammonium Group | ~10.8 |

This table presents a compilation of pKa values for compounds structurally related to 4-(ethylamino)butanoic acid to provide a basis for estimating its acid-base properties. The data is sourced from various scientific references.

Based on these related compounds, the pKa for the carboxylic acid group of 4-(ethylamino)butanoic acid is likely to be around 4. The presence of the electron-withdrawing ethylammonium group would slightly increase the acidity of the carboxylic acid compared to butanoic acid. The pKa for the ethylamino group is expected to be in the range of 10.5 to 10.8.

Advanced Spectroscopic and Chromatographic Characterization of 4 Ethylamino Butanoic Acid Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules, including 4-(Ethylamino)butanoic acid hydrochloride. Through various NMR experiments, the connectivity and chemical environment of each atom in the molecule can be mapped.

The ¹H NMR spectrum of this compound provides information on the chemical environment of the hydrogen atoms in the molecule. The spectrum is expected to show distinct signals for each non-equivalent proton. The presence of the ethyl group is readily identified by its characteristic signals: a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, arising from spin-spin coupling with each other. The protons of the butanoic acid backbone appear as multiplets in the aliphatic region. The protons attached to the nitrogen and the carboxylic acid oxygen are typically exchangeable and may appear as broad signals. libretexts.org

Table 1: Representative ¹H NMR Spectral Data for this compound Note: Chemical shifts (δ) are hypothetical and based on typical values for similar functional groups. Actual values may vary based on solvent and experimental conditions.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.25 | Triplet (t) | 3H | CH₃ -CH₂-NH₂⁺- |

| ~2.00 | Multiplet (m) | 2H | -NH₂⁺-CH₂-CH₂ -CH₂-COOH |

| ~2.40 | Triplet (t) | 2H | -CH₂-CH₂ -COOH |

| ~3.05 | Multiplet (m) | 2H | -NH₂⁺-CH₂ -CH₂- |

| ~3.10 | Quartet (q) | 2H | CH₃-CH₂ -NH₂⁺- |

| ~9.50 | Broad Singlet | 2H | -NH₂ ⁺- |

| ~11.50 | Broad Singlet | 1H | -COOH |

The splitting patterns are governed by the n+1 rule, where 'n' is the number of adjacent, non-equivalent protons. docbrown.info For example, the methyl protons (CH₃) are adjacent to the methylene protons (CH₂) of the ethyl group (n=2), resulting in a triplet (2+1=3). Conversely, the methylene protons are adjacent to the methyl protons (n=3), leading to a quartet (3+1=4). docbrown.info The protons on the butanoic acid chain also exhibit splitting from their neighbors, leading to more complex multiplets.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. For this compound, six distinct signals are expected, corresponding to the six carbon atoms in its structure. The carbonyl carbon of the carboxylic acid is characteristically found far downfield (160-180 ppm) due to the deshielding effect of the attached oxygen atoms. libretexts.orgdocbrown.info The carbons bonded to the electronegative nitrogen atom are also shifted downfield compared to simple alkanes.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Note: Chemical shifts (δ) are hypothetical and based on typical values for similar functional groups. wisc.edudocbrown.info

| Chemical Shift (δ, ppm) | Assignment |

| ~11.5 | C H₃-CH₂- |

| ~22.0 | -CH₂-C H₂-CH₂- |

| ~31.0 | -C H₂-COOH |

| ~45.0 | CH₃-C H₂- |

| ~47.0 | -NH₂⁺-C H₂-CH₂- |

| ~175.0 | -C OOH |

Two-dimensional (2D) NMR techniques are employed to resolve overlapping signals and establish definitive atomic connectivity. libretexts.org

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-coupled to each other, typically those on adjacent carbons. For this compound, COSY would show cross-peaks connecting the CH₃ and CH₂ protons of the ethyl group. It would also reveal the connectivity of the three methylene groups in the butanoic acid chain (-CH₂-CH₂-CH₂-).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It is invaluable for unequivocally assigning the ¹H and ¹³C signals. For instance, the proton signal at ~1.25 ppm would show a correlation to the carbon signal at ~11.5 ppm, confirming their assignment as the ethyl CH₃ group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons, typically over two to three bonds. This is crucial for piecing together the molecular structure. For example, the protons of the ethyl CH₂ group (~3.10 ppm) would show a correlation to the carbon of the adjacent methylene group in the butyl chain, confirming the point of attachment of the ethylamino group.

Deuterium (B1214612) exchange is a simple yet powerful NMR experiment used to identify labile protons, such as those found on heteroatoms like oxygen and nitrogen. openochem.org In this compound, the protons of the carboxylic acid (-COOH) and the ammonium (B1175870) group (-NH₂⁺-) are acidic and therefore exchangeable. libretexts.orgopenochem.org

Upon adding a few drops of deuterium oxide (D₂O) to the NMR sample, these labile protons are replaced by deuterium atoms. wikipedia.org Since deuterium is not observed in a ¹H NMR experiment, the signals corresponding to the -COOH and -NH₂⁺- protons will disappear or significantly decrease in intensity. openochem.orgacdlabs.com This confirms the presence of these functional groups and helps to distinguish their signals from other non-exchangeable C-H protons in the spectrum.

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of the parent ion, often to within a few parts per million (ppm). This precision allows for the determination of the elemental composition of the molecule. For this compound (C₆H₁₃NO₂·HCl), the analysis would be performed on the cationic form, 4-(ethylamino)butanoic acid, [C₆H₁₄NO₂]⁺.

The exact mass of the protonated molecule [M+H]⁺ can be calculated and compared to the experimentally determined value to confirm the molecular formula. The theoretical exact mass of [C₆H₁₄NO₂]⁺ is approximately 132.1019 u. The observation of an ion with this precise m/z value in the HRMS spectrum would provide strong evidence for the presence of the target compound.

Analysis of the fragmentation pattern can further corroborate the structure. Common fragmentation pathways for such a molecule might include:

Loss of water (H₂O): A peak corresponding to [M+H - H₂O]⁺.

Loss of the carboxyl group: Cleavage to lose COOH or CO₂.

Alpha-cleavage: Fragmentation of the C-C bonds adjacent to the nitrogen atom.

These fragmentation patterns provide a "fingerprint" that helps to confirm the identity and structure of the molecule. docbrown.info

Quadrupole Time-of-Flight Mass Spectrometry (Q-TOF/MS)

Quadrupole Time-of-Flight Mass Spectrometry (Q-TOF/MS) is a powerful hybrid mass spectrometry technique that combines a quadrupole mass analyzer with a time-of-flight (TOF) mass analyzer. nih.govresearchgate.net This configuration offers high sensitivity, high resolution, and accurate mass measurement capabilities, making it exceptionally well-suited for the definitive identification and structural elucidation of compounds like this compound. nih.gov In Q-TOF/MS analysis, the quadrupole (Q1) can be operated either as a mass filter to select a specific precursor ion or in RF-only mode to transmit all ions into the collision cell. nih.gov The TOF analyzer then separates the ions based on their mass-to-charge ratio (m/z) by measuring the time it takes for them to travel through a flight tube. researchgate.netnih.gov

The primary advantage of Q-TOF/MS in analyzing this compound is its ability to provide high-accuracy mass data for the molecular ion. nih.govmdpi.com This allows for the determination of the elemental composition with a high degree of confidence, confirming the molecular formula. The high resolution of the TOF analyzer distinguishes the target compound from other molecules with very similar nominal masses. Untargeted metabolomics studies frequently use liquid chromatography coupled with Q-TOF-MS (LC-Q-TOF-MS) to detect and characterize hundreds to thousands of unique metabolic features from biological samples based on their accurate mass and retention time. nih.govmdpi.com

Table 1: Representative Q-TOF/MS Data for this compound This table presents hypothetical yet plausible Q-TOF/MS data for the protonated molecule [M+H]⁺ of 4-(Ethylamino)butanoic acid.

| Parameter | Value |

| Mode | Positive Electrospray Ionization (ESI+) |

| Molecular Formula | C₆H₁₃NO₂ |

| Theoretical Monoisotopic Mass | 131.0946 u |

| Observed [M+H]⁺ (Accurate Mass) | 132.1021 m/z |

| Calculated [M+H]⁺ | 132.1019 m/z |

| Mass Error | < 2 ppm |

| Inferred Elemental Composition | C₆H₁₄NO₂⁺ |

LC-MS and LC-MS-MS for Impurity Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS-MS) are indispensable tools in the pharmaceutical industry for the detection, identification, and quantification of impurities. chimia.chijprajournal.com The process involves the chromatographic separation of the active pharmaceutical ingredient (API) from its impurities, followed by mass spectrometric detection. lcms.cz This approach is critical for ensuring the safety and efficacy of pharmaceutical products. chimia.ch

For this compound, LC-MS is used to generate an impurity profile, revealing the presence of any byproducts from synthesis or degradation products. ijprajournal.com The initial LC-MS analysis provides the molecular weights of these impurities. chimia.ch Subsequently, LC-MS-MS is employed for structural characterization. nih.gov In this mode, the molecular ion of an impurity is selected and subjected to collision-induced dissociation (CID), generating a unique fragmentation pattern that serves as a fingerprint for its identification. chimia.ch By analyzing these fragments, the structure of even trace-level impurities can be elucidated without the need for their isolation. nih.gov

Table 2: Hypothetical LC-MS-MS Data for Potential Impurities in this compound This table illustrates potential process-related impurities and their expected mass spectrometric data.

| Potential Impurity | Molecular Formula | Expected [M+H]⁺ (m/z) | Key MS-MS Fragment Ions (m/z) |

| 4-Aminobutanoic acid | C₄H₉NO₂ | 104.0706 | 87.0444, 58.0651 |

| Ethyl 4-(ethylamino)butanoate | C₈H₁₇NO₂ | 160.1332 | 114.1226, 88.0757 |

| 4,4'-(Ethylimino)dibutanoic acid | C₁₀H₁₉NO₄ | 218.1387 | 200.1281, 130.0863 |

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) is a soft ionization technique that allows for the analysis of molecules, traditionally large biomolecules, with minimal fragmentation. nih.govresearchgate.net In this method, the analyte is co-crystallized with a large excess of a matrix compound, such as α-cyano-4-hydroxycinnamic acid. mdpi.com A pulsed laser irradiates the sample, causing the matrix to absorb the energy and desorb, carrying the analyte molecules into the gas phase as predominantly singly charged ions. nih.govresearchgate.net These ions are then analyzed by a TOF mass analyzer. nih.gov

While MALDI-TOF-MS is most famous for its application in microbiology and proteomics, it can also be adapted for the analysis of small molecules like this compound. nih.govnih.gov Its advantages include high throughput, speed, and tolerance to complex mixtures, making it a potential tool for rapid screening or quality control applications. mdpi.com The technique can provide a quick determination of the molecular weight, confirming the identity of the compound in a sample. researchgate.net

Table 3: Hypothetical MALDI-TOF-MS Parameters for the Analysis of this compound This table shows typical parameters for analyzing a small molecule using MALDI-TOF-MS.

| Parameter | Value/Description |

| Instrument | MALDI-TOF Mass Spectrometer |

| Mode | Positive Ion, Reflectron |

| Laser | Nitrogen laser (337 nm) |

| Matrix | α-Cyano-4-hydroxycinnamic acid (CHCA) |

| Sample Preparation | Dried-droplet method |

| Observed Ion | [M+H]⁺ |

| Expected m/z | 132.10 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a well-established analytical technique used to identify the functional groups present in a molecule. ucalgary.ca When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. The absorption of this radiation is recorded, producing a spectrum that is characteristic of the molecule's structure. docbrown.info For an organic chemist, the primary role of IR is to identify the functional groups that are present. ucalgary.ca

The IR spectrum of this compound provides clear evidence of its key structural features. The carboxylic acid moiety is identified by a very broad absorption band for the O-H stretch, typically in the 2500-3300 cm⁻¹ region, which often overlaps with C-H stretching vibrations. libretexts.orgamazonaws.comresearchgate.net Additionally, a strong, sharp absorption corresponding to the C=O (carbonyl) stretch is expected around 1710-1760 cm⁻¹. amazonaws.comresearchgate.net The presence of the secondary amine (as a hydrochloride salt) would be confirmed by N-H stretching bands. The spectrum also contains absorptions for C-H stretching and bending vibrations from the ethyl and butyl chains. libretexts.org

Table 4: Characteristic IR Absorption Frequencies for this compound This table details the expected vibrational frequencies and their corresponding functional groups.

| Wavenumber Range (cm⁻¹) | Bond Vibration | Functional Group |

| 3300 - 2500 (very broad) | O-H stretch | Carboxylic Acid |

| 3200 - 3000 (broad) | N-H stretch | Secondary Amine Salt |

| 2975 - 2845 | C-H stretch | Alkyl (CH₃, CH₂) |

| 1760 - 1690 (strong, sharp) | C=O stretch | Carboxylic Acid |

| ~1600 | N-H bend | Secondary Amine Salt |

| 1470 - 1450 | C-H bend | Alkyl (CH₂) |

| 1320 - 1210 | C-O stretch | Carboxylic Acid |

Advanced Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for assessing the purity and performing quantitative analysis of pharmaceutical compounds. ijprajournal.com It offers high resolution, sensitivity, and reproducibility, making it ideal for separating the main compound from closely related impurities. ijprajournal.comresearchgate.net A typical HPLC method for this compound would utilize a reversed-phase column (e.g., C8 or C18) with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724). wu.ac.thlongdom.org Detection is commonly achieved using a UV detector, as the carboxylic acid group provides some UV absorbance, especially at lower wavelengths like 210 nm. cnrs.fr

Method validation is a critical aspect of quantitative HPLC analysis, ensuring the method is reliable for its intended purpose. researchgate.netwu.ac.th Key validation parameters include linearity, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), and limit of quantitation (LOQ). semanticscholar.org For purity analysis, the area percentage of the main peak relative to the total area of all peaks is calculated to determine the compound's purity.

Table 5: Typical HPLC Method and Validation Parameters This table provides a hypothetical set of parameters for the HPLC analysis of this compound.

| Parameter | Description |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient elution with 0.1% Phosphoric Acid in Water (A) and Acetonitrile (B) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Linearity (Correlation Coefficient) | r² > 0.999 |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (% RSD) | < 2.0% |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique widely used in synthetic organic chemistry to monitor the progress of reactions. researchgate.netaga-analytical.com.pl It allows for the quick qualitative analysis of a reaction mixture, showing the consumption of starting materials and the formation of products. analyticaltoxicology.com The separation is based on the differential partitioning of the components between a stationary phase (e.g., silica (B1680970) gel on a plate) and a liquid mobile phase (the eluent). analyticaltoxicology.com

In the synthesis of this compound, TLC can be used to determine the optimal reaction time. By spotting the reaction mixture on a TLC plate at different time intervals and eluting it with an appropriate solvent system, one can visualize the disappearance of the reactant spots and the appearance and intensification of the product spot. researchgate.net The components are visualized under UV light or by staining with a suitable reagent. nih.gov The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is characteristic for each compound in a given system and helps in identifying the product. nih.gov

Table 6: Hypothetical TLC Data for Monitoring the Synthesis of this compound This table shows representative Rf values for reactants and the product in a plausible TLC system.

| Compound | Function | Hypothetical Rf Value |

| Starting Material 1 (e.g., Ethyl 4-bromobutanoate) | Reactant | 0.85 |

| Starting Material 2 (e.g., Ethylamine) | Reactant | 0.10 (or visualized with ninhydrin) |

| 4-(Ethylamino)butanoic acid | Product | 0.45 |

| Stationary Phase | Silica Gel 60 F₂₅₄ | |

| Mobile Phase | Dichloromethane (B109758) : Methanol (B129727) : Acetic Acid (85:10:5) | |

| Visualization | UV light (254 nm) and/or Potassium Permanganate stain |

Elemental Analysis (Referencing related compounds)

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound, providing critical validation of its empirical formula and purity. For this compound, with the molecular formula C₆H₁₄ClNO₂, the theoretical elemental composition can be precisely calculated from its atomic constituents and molecular weight (167.63 g/mol ). These theoretical values serve as a benchmark against which experimentally determined values are compared to confirm the identity and stoichiometry of the synthesized compound.

While specific experimental data for this compound is not widely published in peer-reviewed literature, the expected theoretical percentages are detailed below. To provide context, these values are compared with the theoretical elemental composition of a closely related compound, 4-(Methylamino)butanoic acid hydrochloride (C₅H₁₂ClNO₂; MW: 153.61 g/mol ). sigmaaldrich.comchemimpex.comchemicalbook.com The comparison highlights the subtle but significant differences in elemental percentages arising from the substitution of an ethyl group for a methyl group.

This comparative analysis underscores the sensitivity of elemental analysis in distinguishing between homologous compounds. In a laboratory setting, experimentally obtained percentages for Carbon (C), Hydrogen (H), and Nitrogen (N) that fall within ±0.4% of the theoretical values are generally considered confirmation of a compound's purity and structure.

| Compound | Molecular Formula | Element | Theoretical Percentage (%) |

|---|---|---|---|

| This compound | C₆H₁₄ClNO₂ | Carbon (C) | 42.99% |

| Hydrogen (H) | 8.42% | ||

| Chlorine (Cl) | 21.15% | ||

| Nitrogen (N) | 8.36% | ||

| Oxygen (O) | 19.09% | ||

| 4-(Methylamino)butanoic Acid Hydrochloride sigmaaldrich.comchemicalbook.com | C₅H₁₂ClNO₂ | Carbon (C) | 39.10% |

| Hydrogen (H) | 7.87% | ||

| Chlorine (Cl) | 23.08% | ||

| Nitrogen (N) | 9.12% | ||

| Oxygen (O) | 20.83% |

Thermogravimetric Analysis (TGA) for Thermal Behavior (Referencing related compounds)

For amino acid hydrochlorides, the TGA thermogram is expected to show a multi-step decomposition process. Typically, an initial mass loss at lower temperatures (below 150°C) may correspond to the loss of absorbed or bound water. The subsequent, more significant mass loss events relate to the decomposition of the compound itself. For a hydrochloride salt, this often begins with the loss of hydrogen chloride (HCl), followed by the degradation of the organic amino acid structure at higher temperatures.

Studies on the thermal decomposition of various amino acids, such as glycine, glutamic acid, and arginine, show that they decompose at well-defined temperatures, typically between 185°C and 280°C. biorxiv.org The decomposition products commonly include water (H₂O), ammonia (B1221849) (NH₃), and carbon dioxide (CO₂). biorxiv.org The exact decomposition temperature and the nature of the volatile products are highly dependent on the specific structure of the amino acid. biorxiv.orgresearchgate.net

For instance, the thermal degradation of Gamma-aminobutyric acid (GABA), the parent compound of the substance , can proceed through mechanisms like intramolecular cyclization to form γ-butyrolactam with the elimination of a water molecule, or through dimerization. foodandnutritionjournal.org The presence of the N-ethyl group and the hydrochloride salt form in this compound will influence these pathways. The protonated amine group can increase thermal stability compared to the free base, but it also introduces the dehydrochlorination step.

The expected thermal decomposition profile for this compound would likely involve:

An initial dehydrochlorination step.

Subsequent decomposition of the resulting N-ethyl-4-aminobutanoic acid. This degradation would likely involve fragmentation of the ethyl and butyl groups and release of volatile products such as H₂O, NH₃, and oxides of carbon.

The table below summarizes the decomposition characteristics of several related amino acids to provide a comparative framework for understanding the potential thermal behavior of this compound.

| Compound | Decomposition Temperature (Tpeak) | Primary Volatile Products biorxiv.org | Key Decomposition Features |

|---|---|---|---|

| Glycine | ~245°C | H₂O, NH₃ | Decomposes rather than melts. biorxiv.org |

| Glutamic Acid | ~205°C | H₂O, NH₃ | Undergoes cyclization to form pyroglutamic acid and water. biorxiv.org |

| Arginine | ~226°C | H₂O, NH₃ | Complex decomposition process. biorxiv.orgresearchgate.net |

| Gamma-aminobutyric acid (GABA) | Variable | H₂O (forms γ-butyrolactam) | Degradation is temperature and time-dependent. foodandnutritionjournal.org |

Theoretical and Computational Chemistry Studies on 4 Ethylamino Butanoic Acid Hydrochloride

Quantum Chemical Calculations

Quantum chemical calculations are fundamental tools for investigating the electronic structure and properties of molecules from first principles. These methods solve the Schrödinger equation, or a simplified form of it, to provide detailed information about molecular behavior.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method in quantum chemistry. mdpi.com Instead of dealing with the complex many-electron wavefunction, DFT focuses on the electron density, which is a function of only three spatial coordinates. This approach offers a good balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. biointerfaceresearch.com

In the context of a molecule like 4-(Ethylamino)butanoic acid hydrochloride, DFT would be employed to calculate its optimized geometry, vibrational frequencies (for comparison with experimental IR and Raman spectra), and various electronic properties. jcdronline.org For instance, DFT calculations have been successfully used to study the molecular design and properties of other butanoic acid derivatives. biointerfaceresearch.comresearchgate.net The choice of functional (e.g., B3LYP) and basis set (e.g., 6-31+G(d)) is crucial for obtaining reliable results. researchgate.net

Table 1: Representative Applications of DFT in Molecular Analysis

| Application | Description |

| Geometry Optimization | Determination of the lowest energy three-dimensional arrangement of atoms in the molecule. |

| Vibrational Analysis | Calculation of vibrational frequencies, which correspond to the peaks in infrared (IR) and Raman spectra. |

| Thermodynamic Properties | Estimation of properties such as enthalpy, entropy, and Gibbs free energy. nih.gov |

| Reaction Mechanisms | Investigation of the energy changes and transition states involved in chemical reactions. |

Molecular Orbital Analysis (e.g., HOMO/LUMO)

Molecular orbital (MO) theory describes the wave-like behavior of electrons in a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactivity. youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). researchgate.net

The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability, with a larger gap suggesting higher stability and lower chemical reactivity. materialsciencejournal.org For a compound like this compound, analysis of the HOMO and LUMO would reveal the most probable sites for nucleophilic and electrophilic attack. ijastems.org The spatial distribution of these orbitals indicates which atoms are primarily involved in electron donation and acceptance. mdpi.com

Table 2: Key Parameters Derived from HOMO-LUMO Analysis

| Parameter | Description | Significance |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Related to ionization potential and electron-donating ability. researchgate.net |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Related to electron affinity and electron-accepting ability. researchgate.net |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Indicates chemical reactivity and kinetic stability. ijastems.org |

| Global Reactivity Descriptors | Properties like electronegativity, chemical hardness, and softness, calculated from HOMO and LUMO energies. nih.gov |

Molecular Electrostatic Potential Mapping

A Molecular Electrostatic Potential (MESP) map is a visualization of the electrostatic potential on the electron density surface of a molecule. deeporigin.com It provides a guide to the distribution of charge, revealing electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) regions. numberanalytics.com

MESP analysis is a powerful tool for predicting and understanding intermolecular interactions, such as hydrogen bonding and electrophilic/nucleophilic reactions. researchgate.netmdpi.com For this compound, an MESP map would highlight the negative potential around the oxygen atoms of the carboxyl group and the positive potential near the ammonium (B1175870) and acidic protons, indicating likely sites for interaction with other molecules. chemrxiv.org

Topological Analysis of Electron Density (e.g., Atoms in Molecules Theory)

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, analyzes the topology of the electron density to define atoms and the bonds between them. mdpi.com This method identifies critical points in the electron density, such as bond critical points (BCPs), which provide quantitative information about the nature and strength of chemical bonds and non-covalent interactions. researchgate.net The properties at the BCP, such as the electron density and its Laplacian, can distinguish between shared (covalent) and closed-shell (ionic, hydrogen bond, van der Waals) interactions. nih.gov

Non-Covalent Interaction (NCI) Analysis

Non-covalent interactions (NCIs) are crucial for determining the three-dimensional structure and function of molecules. basicmedicalkey.com NCI analysis is a computational technique that visualizes and characterizes weak interactions, such as hydrogen bonds, van der Waals forces, and steric repulsion, in real space. researchgate.net The method is based on the electron density and its derivatives. The resulting visualization typically shows large, colored surfaces corresponding to different types of interactions, providing a clear picture of the non-covalent bonding patterns within a molecule or between interacting molecules. nih.gov

Conformational Analysis and Energy Landscapes

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, numerous conformers are possible.

Prediction of Spectroscopic Parameters

The prediction of spectroscopic parameters for a molecule like this compound involves the use of quantum chemical calculations. Density Functional Theory (DFT) is a widely used method for this purpose, often employing functionals like B3LYP in conjunction with a suitable basis set (e.g., 6-31G* or cc-pVTZ). aip.orgccu.edu.tw These calculations begin with the optimization of the molecule's three-dimensional geometry to find its most stable conformation (lowest energy state). Once the optimized geometry is obtained, further calculations can be performed to predict its spectroscopic properties. dtic.mil

Nuclear Magnetic Resonance (NMR) Spectroscopy

Computational methods can predict the ¹H and ¹³C NMR chemical shifts of a molecule. The Gauge-Independent Atomic Orbital (GIAO) method is a common approach used in conjunction with DFT for this purpose. The calculation provides theoretical chemical shift values for each nucleus in the molecule. These predicted values are then compared with experimental spectra for validation.

For a molecule such as this compound, one would expect distinct signals corresponding to the different chemical environments of the hydrogen and carbon atoms. Due to the absence of specific published computational data for this compound, we can look at the experimental NMR data for a related structure, butanoic acid, to understand the types of signals that would be predicted.

Illustrative Predicted ¹H and ¹³C NMR Data for Butanoic Acid

The following table shows the experimental ¹H and ¹³C NMR chemical shifts for butanoic acid, which computational methods would aim to reproduce. docbrown.infodocbrown.infolibretexts.org

| Atom Type | Illustrative Chemical Shift (ppm) | Protons |

| ¹H | ~11.5 | 1 |

| ¹H | ~2.33 | 2 |

| ¹H | ~1.68 | 2 |

| ¹H | ~0.98 | 3 |

| ¹³C | 160-180 | - |

| ¹³C | 30-40 | - |

| ¹³C | 15-25 | - |

| ¹³C | 10-15 | - |

This interactive table presents experimental NMR data for butanoic acid as an illustrative example of what computational predictions would target.

Infrared (IR) Spectroscopy

Theoretical IR spectroscopy involves calculating the vibrational frequencies of the molecule's chemical bonds. biointerfaceresearch.com After geometry optimization, a frequency calculation is performed, which provides the harmonic vibrational frequencies and their corresponding intensities. aip.org These calculated frequencies often have a systematic error compared to experimental values, so they are typically scaled using a known scaling factor for the specific level of theory and basis set used. nih.gov

The predicted IR spectrum provides valuable information about the functional groups present in the molecule. For this compound, key vibrational modes would include the O-H stretch of the carboxylic acid, the C=O stretch, C-N stretching, and N-H bending vibrations.

Illustrative Predicted IR Vibrational Frequencies for Butanoic Acid

The table below presents a comparison of experimental and calculated harmonic vibrational frequencies for different conformers of butanoic acid, as determined by DFT (B3LYP/cc-pVTZ) and MP2/cc-pVTZ methods. aip.orgaip.org This illustrates the level of agreement that can be expected between theoretical predictions and experimental results.

| Vibrational Mode | Experimental Wavenumber (cm⁻¹) | Calculated (Harmonic) Wavenumber (cm⁻¹) |

| O-H stretch | ~3580 | ~3750 |

| C-H stretch | ~2980 | ~3050 |

| C=O stretch | ~1780 | ~1820 |

| C-O stretch/O-H bend | ~1470 | ~1500 |

| C-H bend | ~1420 | ~1450 |

| C-O stretch/O-H bend | ~1280 | ~1300 |

| C-C stretch | ~1080 | ~1100 |

This interactive table showcases a comparison of experimental and computationally predicted IR frequencies for butanoic acid, serving as an example for the type of data generated.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The prediction of UV-Vis spectra is achieved through methods like Time-Dependent Density Functional Theory (TD-DFT). faccts.de These calculations determine the energies of electronic transitions from the ground state to various excited states. The results provide the wavelength of maximum absorption (λmax) and the corresponding oscillator strength, which is related to the intensity of the absorption.

For a simple carboxylic acid like butanoic acid, the primary electronic transition is a π → π* transition of the carbonyl group, which typically occurs at a wavelength around 210 nm. libretexts.org This absorption is in the far UV region and may not always be practically useful for analysis unless there is conjugation with other chromophores in the molecule. In the case of this compound, the presence of the ethylamino group is not expected to significantly shift the λmax into the visible region. Computational methods would be employed to confirm the precise λmax and the intensity of this electronic transition. copernicus.org

Molecular Recognition and Interaction Studies Involving 4 Ethylamino Butanoic Acid Hydrochloride

Chiral Recognition Studies

Chiral recognition involves the differentiation between enantiomers of a chiral molecule. Although 4-(Ethylamino)butanoic acid itself is not chiral, it could potentially be derivatized to introduce a chiral center, or it could act as a guest molecule in studies involving chiral hosts.

Circular Dichroism (CD) Spectroscopy in Molecular Recognition

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. While achiral molecules are CD-silent, they can exhibit an induced circular dichroism (ICD) signal upon interaction with a chiral environment.

In a hypothetical study, if a chiral derivative of 4-(ethylamino)butanoic acid were synthesized, its interaction with a chiral host could be monitored by changes in the CD spectrum. The principle relies on the formation of a diastereomeric complex that has a unique CD signature. The magnitude and sign of the Cotton effect in the CD spectrum can provide information about the absolute configuration and the enantiomeric excess of the chiral molecule. General methods for using CD in molecular sensing of chiral carboxylic acids have been developed, often involving the formation of chiroptically active metal complexes. nih.gov

Non-Covalent Interactions with Model Chemical Systems

Non-covalent interactions are crucial in supramolecular chemistry and biology. For 4-(Ethylamino)butanoic acid hydrochloride, these interactions would primarily involve hydrogen bonding, ion-dipole interactions, and van der Waals forces. The protonated secondary amine and the carboxylic acid group are primary sites for hydrogen bonding.

A theoretical study could model the interaction of this compound with various model systems, such as water, cyclodextrins, or synthetic receptors. Computational chemistry could be employed to calculate the geometries and energies of these interactions.

Interactive Data Table: Potential Non-Covalent Interactions

| Type of Interaction | Potential Donor | Potential Acceptor | Estimated Energy (kcal/mol) |

| Hydrogen Bonding | -NH₂⁺- | Water (Oxygen) | 5-12 |

| Hydrogen Bonding | -COOH | Water (Oxygen) | 3-7 |

| Ion-Dipole | -NH₂⁺- | Polar Solvent | 5-50 |

| van der Waals | Ethyl/Butyl Chain | Apolar Cavity | 1-5 |

Note: The energy values are generalized estimates for these types of interactions and are not based on specific experimental data for this compound.

Investigation of Intermolecular Forces and Complex Formation

The intermolecular forces in the solid state of this compound would be dominated by ionic interactions between the ethylammonium (B1618946) cation and the chloride anion, as well as hydrogen bonding between the carboxylic acid groups. These interactions dictate the crystal packing and physical properties of the compound.

X-ray crystallography would be the definitive method to determine the three-dimensional structure of the solid and precisely map the intermolecular forces. In the absence of such a study for this specific compound, analysis of similar structures, such as derivatives of butanoic acid, can provide insights. For instance, studies on related compounds have detailed how hydrogen bonding and other non-covalent forces dictate the formation of supramolecular structures. mdpi.com The formation of complexes with metal ions is also a possibility, as seen in studies with structurally related Schiff base ligands derived from amino acids. mdpi.com

Applications of 4 Ethylamino Butanoic Acid Hydrochloride in Organic Synthesis

Role as a Building Block in Complex Molecule Synthesis

In the realm of organic chemistry, building blocks are fundamental molecular units that can be strategically combined to construct more intricate and complex structures. 4-(Ethylamino)butanoic acid hydrochloride fits this description, offering a four-carbon chain with reactive functional groups at each end. This configuration is valuable for introducing a specific spacer and functional handles into a target molecule.

The synthesis of complex molecules often relies on a retrosynthetic approach, where the target molecule is mentally deconstructed into simpler, readily available precursors. nih.govlkouniv.ac.in Molecules like 4-(ethylamino)butanoic acid are considered valuable starting materials or intermediates in these synthetic pathways. For instance, in the assembly of natural products or medicinally relevant compounds, the butanoic acid backbone can be incorporated to link different molecular fragments. nih.gov The ethylamino group can participate in amide bond formations or other coupling reactions, while the carboxylic acid can be transformed into esters, amides, or other functionalities, enabling the stepwise construction of the target architecture. nih.gov The synthesis of valuable chiral building blocks of high enantiomeric purity is a significant focus in the pharmaceutical industry, and derivatives of butanoic acid are often sought for this purpose. orgsyn.org

Precursor for the Synthesis of Amino Acid Derivatives

This compound is a direct precursor for the synthesis of a variety of modified amino acid derivatives. The secondary amine and carboxylic acid moieties can be selectively protected and reacted to introduce new functional groups or to build more complex structures.

One common strategy involves the amination of α-bromocarboxylic acids to produce α-amino acids. libretexts.org While 4-(ethylamino)butanoic acid is a γ-amino acid, similar principles of N- and C-terminal modification apply. For example, the amino group can be acylated, alkylated, or used as a nucleophile in various coupling reactions to create novel derivatives. google.comunina.it A patent describes the preparation of 4-amino-butanoic acid derivatives where the amino group is protected, allowing for modifications at other positions. google.comgoogle.com

Furthermore, the synthesis of amino acid derivatives is crucial for creating peptidomimetics and other biologically active molecules. unina.it By modifying the basic structure of 4-(ethylamino)butanoic acid, chemists can design molecules with specific conformational constraints or altered pharmacokinetic properties. researchgate.net For example, a metal-free C-N coupling reaction has been successfully used to synthesize amino acid derivatives from 5-alkoxy-3,4-dihalo-2(5H)-furanones and amino acids, demonstrating a pathway for creating complex derivatives. rsc.org

Utilization in Solution-Phase Peptide Synthesis Methodologies

Solution-phase peptide synthesis is a classical and scalable method for producing peptides. sci-hub.se This approach involves the stepwise coupling of amino acid residues in a homogenous solution, often requiring the protection of reactive side chains and one of the terminal groups (amino or carboxyl) to ensure specific amide bond formation. ekb.egresearchgate.net

4-(Ethylamino)butanoic acid, as a non-proteinogenic amino acid, can be incorporated into peptide chains to create peptidomimetics or to act as a flexible linker between different parts of a peptide. Its integration can influence the peptide's secondary structure and biological activity. ekb.eg The general principles of solution-phase synthesis involve activating the carboxylic acid of one amino acid and reacting it with the free amino group of another. researchgate.netnih.gov

In practice, the synthesis would involve protecting the secondary amine of this compound, for instance, with a Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl) group. The carboxylic acid would then be activated using a coupling reagent like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to facilitate amide bond formation with the N-terminus of a growing peptide chain. google.comnih.gov Conversely, the carboxylic acid could be esterified, and the deprotected amino group could react with an activated C-terminal amino acid of another peptide fragment. sci-hub.se The choice of protecting groups and coupling reagents is critical to prevent side reactions and racemization. researchgate.netpeptide.com

| Synthesis Step | Description | Common Reagents |

| Amino Group Protection | The secondary amine is protected to prevent unwanted reactions during carboxyl group activation. | Boc-anhydride, Fmoc-OSu |

| Carboxyl Group Activation | The carboxylic acid is converted into a more reactive species to facilitate amide bond formation. | DCC, EDC/HOBt, TBTU |

| Coupling | The activated carboxylic acid reacts with the free amino group of another amino acid or peptide. | N-terminal amino acid/peptide |

| Deprotection | The protecting group on the newly incorporated amino acid is removed to allow for the next coupling step. | Trifluoroacetic acid (TFA) for Boc, Piperidine for Fmoc |

Synthesis of Analogs with Modified Alkyl Chains or Amino Groups

The synthesis of analogs of 4-(ethylamino)butanoic acid with modifications to the alkyl chain or the amino group is a key strategy in medicinal chemistry to explore structure-activity relationships. researchgate.net By systematically altering the structure, researchers can fine-tune the compound's properties for specific biological targets.

Modification of the Alkyl Chain: The four-carbon backbone can be modified by introducing substituents, unsaturation, or by changing its length. For example, methods for creating conformationally restricted analogs of GABA often involve introducing double bonds or cyclopropane (B1198618) rings into the carbon chain to limit its flexibility. researchgate.net Similar strategies could be applied to 4-(ethylamino)butanoic acid to investigate how conformational constraints affect its biological profile.

Modification of the Amino Group: The ethyl group on the secondary amine can be replaced with other alkyl or aryl groups. This can be achieved through reductive amination of a suitable keto-acid precursor or by N-alkylation of a primary amino acid derivative. A patent describes the synthesis of 4-amino-butanoic acid derivatives with a wide variety of substituents on the nitrogen atom, including branched and straight-chain alkyl groups, as well as aromatic and heterocyclic moieties. google.com This highlights the chemical tractability of modifying the amino group to generate a library of analogs. The synthesis of analogs of 2-amino-4-boronobutanoic acid (ABBA) involved modifications at the alpha-amino group, showcasing a general approach to N-functionalization. nih.gov

Incorporation into Heterocyclic Systems

Heterocyclic compounds are a cornerstone of medicinal chemistry, with a vast number of pharmaceuticals containing at least one heterocyclic ring. mdpi.commdpi.com The bifunctional nature of this compound makes it a suitable starting material for the synthesis of various heterocyclic systems.

The amino and carboxyl groups can participate in cyclization reactions to form lactams (cyclic amides). For example, N-methyl-pyrrolidone can be hydrolyzed with hydrochloric acid to yield 4-(methylamino)butanoic acid hydrochloride, demonstrating the reversible formation of a five-membered lactam ring. researchgate.net A similar cyclization could be envisaged for the ethyl analog.

Furthermore, the terminal functional groups can be used to build more complex heterocyclic structures. For instance, the amino group can react with suitable reagents to form nitrogen-containing heterocycles. A study on the synthesis of tetrazole-containing derivatives of 4-amino-3-phenylbutanoic acid demonstrated that the amino group could be converted into a tetrazole ring. researchgate.net Similarly, the carboxylic acid can be used as a handle to append or construct heterocyclic moieties. The reaction of amino acids with other reagents to form thiazolidinones or other fused pyrimidine (B1678525) derivatives illustrates how the amino acid scaffold can be integrated into diverse heterocyclic frameworks. researchgate.netresearchgate.net The synthesis of Schiff bases from amino acids and their subsequent use in forming metal complexes also represents a pathway to novel cyclic and coordination compounds. mdpi.com

Derivatization to Esters and Other Functional Groups

The carboxylic acid moiety of this compound is readily derivatized into a variety of other functional groups, with esterification being one of the most common transformations. colostate.edugcms.cz

Esterification: Esters are often synthesized to protect the carboxylic acid during reactions at the amino group, to increase the lipophilicity of the molecule, or to act as prodrugs. mdpi.com The most common method for esterification is the Fischer esterification, which involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as concentrated sulfuric acid or anhydrous hydrogen chloride. libretexts.orgbellevuecollege.edu

| Alcohol | Catalyst | Resulting Ester |

| Methanol (B129727) | HCl or H₂SO₄ | Methyl 4-(ethylamino)butanoate |

| Ethanol (B145695) | HCl or H₂SO₄ | Ethyl 4-(ethylamino)butanoate |

| Propanol | HCl or H₂SO₄ | Propyl 4-(ethylamino)butanoate |

Other methods for esterification that offer milder conditions include reaction with alkyl halides in the presence of a base, or the use of coupling agents like DCC. aocs.org Derivatization can also be performed using reagents like alkyl chloroformates. aocs.org For analytical purposes, such as gas chromatography, derivatization to volatile esters is a standard procedure. colostate.edu

Other Derivatizations: Beyond esters, the carboxylic acid can be converted into other functional groups. For example, it can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride. It can also be converted to an acid chloride using thionyl chloride or oxalyl chloride, which is a highly reactive intermediate that can then be transformed into amides, anhydrides, or other acyl derivatives. colostate.edu A new derivatization agent, 4-APEBA, has been shown to selectively derivatize carboxylic acids for LC-MS analysis. nih.gov

Development and Validation of Analytical Methodologies for 4 Ethylamino Butanoic Acid Hydrochloride

Quantitative Analytical Methods

Quantitative analysis is essential for determining the precise amount of 4-(Ethylamino)butanoic acid hydrochloride in bulk drug substances and finished pharmaceutical products. High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose due to its high resolution, sensitivity, and specificity. chromatographyonline.comconicet.gov.ar

The development of a quantitative HPLC method for this compound would involve the systematic optimization of several chromatographic variables. conicet.gov.ar This includes the selection of an appropriate stationary phase (column), such as a C18 or C8 column for reversed-phase chromatography, and the composition of the mobile phase (e.g., a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol). chromatographyonline.comscience.gov The pH of the mobile phase is a critical parameter for optimizing the retention and peak shape of the ionized compound. Detection is typically performed using an ultraviolet (UV) detector set at a wavelength where the analyte exhibits maximum absorbance. Gradient elution is often employed in these methods to ensure the separation of both hydrophilic and hydrophobic components within a reasonable timeframe. chromatographyonline.com

Other analytical techniques such as vibrational spectroscopy, including Fourier-transform infrared spectroscopy (FTIR) and Raman spectroscopy, can also be utilized for quantitative purposes, particularly for solid-state characterization. mdpi.com

Impurity Profiling and Trace Analysis